molecular formula C20H21BrN6O B11132243 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B11132243
M. Wt: 441.3 g/mol
InChI Key: HRSVEZGAUKRKJJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that features both indole and triazolopyrimidine moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multiple steps:

    Synthesis of 5-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Formation of the ethyl linker: The 5-bromo-1H-indole is then reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Synthesis of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: This can be synthesized through a cyclization reaction involving appropriate precursors like 3,5-dimethylpyrazole and formamide.

    Coupling reaction: The final step involves coupling the 5-bromo-1H-indole derivative with the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated indole derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the triazolopyrimidine moiety can inhibit specific enzymes or signaling pathways. These interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can enhance its reactivity and biological activity compared to its chloro and fluoro analogs. This can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a unique compound for specific applications.

Properties

Molecular Formula

C20H21BrN6O

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C20H21BrN6O/c1-13-17(14(2)27-20(25-13)23-12-24-27)4-6-19(28)22-8-10-26-9-7-15-11-16(21)3-5-18(15)26/h3,5,7,9,11-12H,4,6,8,10H2,1-2H3,(H,22,28)

InChI Key

HRSVEZGAUKRKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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